
2-(Piperazin-1-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperazin-1-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiazole is a complex organic compound that features a thiazole ring substituted with a piperazine group and a boronate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Piperazine Group: Piperazine can be introduced via nucleophilic substitution reactions.
Boronate Ester Formation: The boronate ester group can be introduced through a reaction with a boronic acid derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine or thiazole moieties.
Reduction: Reduction reactions could target the boronate ester group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the piperazine group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use in the development of bioactive molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2-(Piperazin-1-YL)thiazole: Lacks the boronate ester group.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiazole: Lacks the piperazine group.
Uniqueness
The presence of both the piperazine and boronate ester groups in 2-(Piperazin-1-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiazole makes it unique, offering a combination of chemical properties that can be exploited in various applications.
Properties
Molecular Formula |
C13H22BN3O2S |
|---|---|
Molecular Weight |
295.2 g/mol |
IUPAC Name |
2-piperazin-1-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C13H22BN3O2S/c1-12(2)13(3,4)19-14(18-12)10-9-20-11(16-10)17-7-5-15-6-8-17/h9,15H,5-8H2,1-4H3 |
InChI Key |
MNFUNFIFWLTAKF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


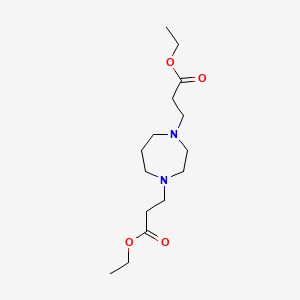


![5,8-Dioxaspiro[3.4]octane, 6-butyl-2-[(phenylmethoxy)methyl]-](/img/structure/B11835587.png)
![1'H-Spiro[piperidine-4,3'-quinolin]-2'(4'H)-one dihydrochloride](/img/structure/B11835590.png)
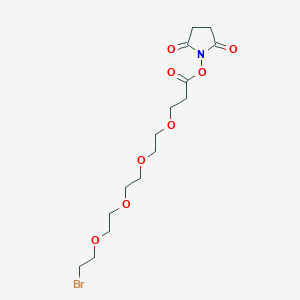


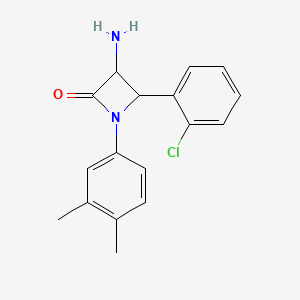
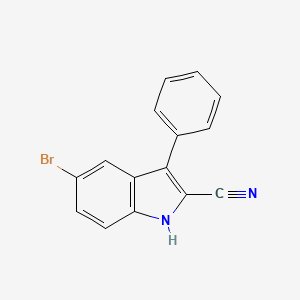
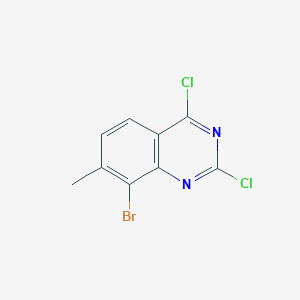


![Carbonic acid, (1R,4S)-4-[5-(acetyloxy)-2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl]-2-cyclopenten-1-yl 1,1-dimethylethyl ester](/img/structure/B11835644.png)
